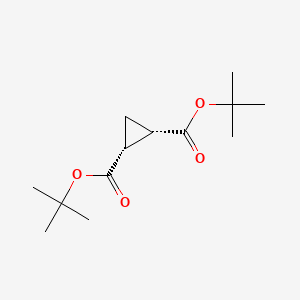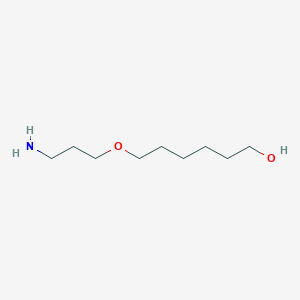
6-(3-Aminopropoxy)hexan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Aminopropoxy)hexan-1-OL is an organic compound that belongs to the class of alcohols. It contains a hydroxyl group (-OH) attached to a hexane chain, with an aminopropoxy group (-OCH2CH2CH2NH2) attached to the sixth carbon atom. This compound is of interest due to its unique structure, which combines both alcohol and amine functionalities, making it versatile for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Aminopropoxy)hexan-1-OL can be achieved through several methods. One common approach involves the reaction of hexan-1-ol with 3-chloropropylamine in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Aminopropoxy)hexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like hydrogen halides (HX) under acidic conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: HX in the presence of a catalyst.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkyl halides.
Applications De Recherche Scientifique
6-(3-Aminopropoxy)hexan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, surfactants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-(3-Aminopropoxy)hexan-1-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the amine group can participate in nucleophilic reactions. These interactions can influence the compound’s reactivity and its ability to modify biological molecules, such as proteins and nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Aminohexan-1-OL: Similar structure but lacks the propoxy group.
3-Aminopropanol: Contains a shorter carbon chain and lacks the hexane backbone.
Hexan-1-OL: Lacks the aminopropoxy group.
Uniqueness
6-(3-Aminopropoxy)hexan-1-OL is unique due to its combination of both alcohol and amine functionalities, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
63317-70-4 |
|---|---|
Formule moléculaire |
C9H21NO2 |
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
6-(3-aminopropoxy)hexan-1-ol |
InChI |
InChI=1S/C9H21NO2/c10-6-5-9-12-8-4-2-1-3-7-11/h11H,1-10H2 |
Clé InChI |
GSLKMTUWTDRKOT-UHFFFAOYSA-N |
SMILES canonique |
C(CCCOCCCN)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


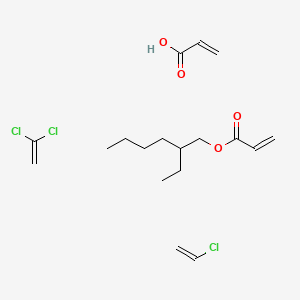

![1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one](/img/structure/B14505391.png)
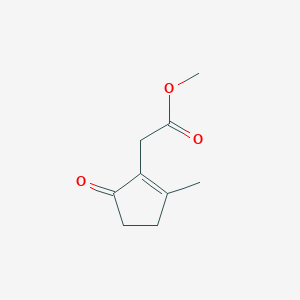

![2-Diazonio-1-(3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethen-1-olate](/img/structure/B14505404.png)
![Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane](/img/structure/B14505411.png)

![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol](/img/structure/B14505419.png)
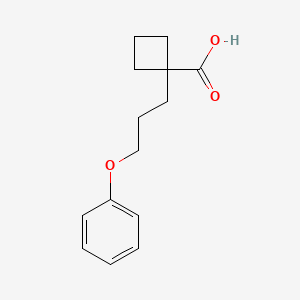
![2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane](/img/structure/B14505429.png)
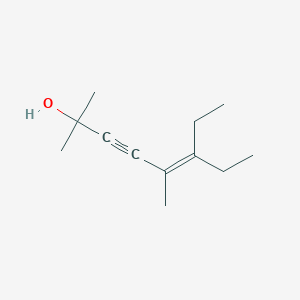
![1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one](/img/structure/B14505442.png)
